Regiochemical Isomerism: C-Alkyl vs. N-Alkyl Substitution Drives a ~48% Increase in Polar Surface Area
4-(2-Chloroethyl)benzamide exhibits a TPSA of 43.1 Ų, which is 48% higher than the 29.1 Ų TPSA of its direct positional isomer N-(2-chloroethyl)benzamide, despite identical molecular formula and weight [1]. This difference arises because the amide group in 4-(2-Chloroethyl)benzamide is directly attached to the aromatic ring, contributing both the nitrogen and oxygen atoms to the polar surface, whereas in N-(2-Chloroethyl)benzamide, the amide nitrogen is alkylated, reducing its contribution [1][2]. Both compounds share an XLogP3 of approximately 1.7, meaning the TPSA divergence alters predicted membrane permeability without affecting lipophilicity [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 43.1 Ų (4-(2-Chloroethyl)benzamide) [1] |
| Comparator Or Baseline | 29.1 Ų (N-(2-Chloroethyl)benzamide, CAS 26385-07-9) [2] |
| Quantified Difference | 14.0 Ų absolute difference; ~48% relative increase |
| Conditions | Computed by Cactvs 3.4.8.24; PubChem release 2025.09.15 |
Why This Matters
TPSA is a key determinant of passive membrane permeability and oral bioavailability in drug discovery; a 48% difference between isomers can alter cell penetration and target engagement profiles, making them unsuitable for mutual substitution in biological assays.
- [1] PubChem. 4-(2-Chloroethyl)benzamide. Compound Summary, CID 23112106. National Center for Biotechnology Information. View Source
- [2] PubChem. N-(2-Chloroethyl)benzamide. Compound Summary, CID 101439. National Center for Biotechnology Information. View Source
